
4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one: is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of an amino group at the 4th position, a cyclohexyl group at the 1st position, and a methyl group at the 5th position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 4-amino-1-cyclohexyl-5-methylpyrimidine and a suitable carbonyl compound can lead to the formation of the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure high yield and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The amino group at the 4th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrimidine compounds. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: It is explored for use in the synthesis of novel materials with unique properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-cyclohexylpyrimidin-2(1H)-one: Lacks the methyl group at the 5th position.
4-Amino-5-methylpyrimidin-2(1H)-one: Lacks the cyclohexyl group at the 1st position.
1-Cyclohexyl-5-methylpyrimidin-2(1H)-one: Lacks the amino group at the 4th position.
Uniqueness
4-Amino-1-cyclohexyl-5-methylpyrimidin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-amino-1-cyclohexyl-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O/c1-8-7-14(11(15)13-10(8)12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,15) |
Clave InChI |
VKDUGGUNZRZXNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


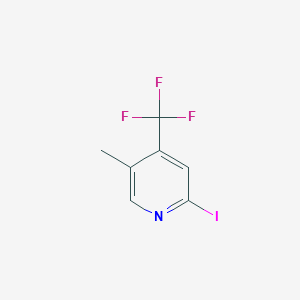
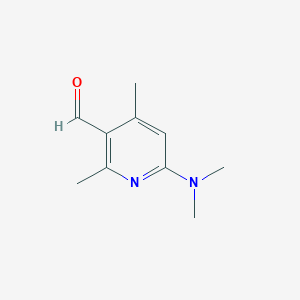
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

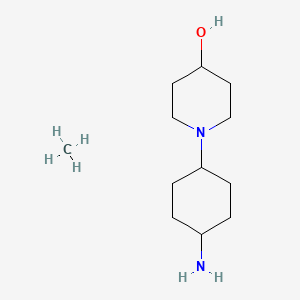
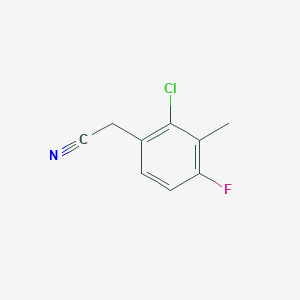



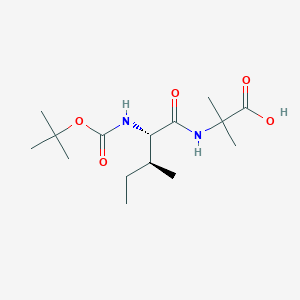
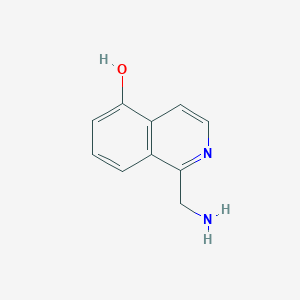
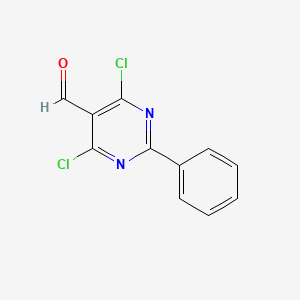
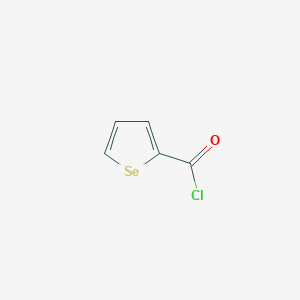
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
